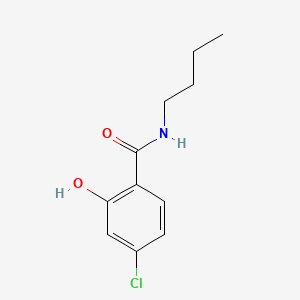

Buclosamide

Description

This compound is a topical antimycotic agent for the treatment of dermatomycoses.

structure

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206111 | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-74-6 | |

| Record name | Buclosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclosamide [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclosamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLOSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Antifungal Action of Salicylanilides: A Deep Dive into the Mechanism of Buclosamide and its Analogs

For Immediate Release

[City, State] – November 29, 2025 – In an effort to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the antifungal properties of salicylanilides, a detailed technical guide on the mechanism of action of buclosamide and its closely related analog, niclosamide, has been compiled. While specific mechanistic data for this compound is limited, the extensive research on niclosamide provides a robust framework for understanding its fungicidal effects, which are presumed to be highly similar.

This guide delves into the core molecular interactions and cellular consequences of salicylanilide treatment on fungal pathogens, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Introduction: The Salicylanilide Antifungals

This compound is a topical antimycotic agent belonging to the salicylanilide class of compounds.[1] While its clinical use is established, detailed public-domain research on its specific mechanism of action against fungal cells is scarce. However, its structural analog, niclosamide, has been the subject of extensive investigation, revealing a potent antifungal activity. This guide will focus on the well-documented mechanism of niclosamide as a representative of the salicylanilide class, providing a strong inferential basis for the action of this compound.

Niclosamide, an anthelmintic drug, has been repurposed for various applications, including as an antifungal agent.[2][3] Its efficacy against a range of fungal pathogens stems from its ability to disrupt fundamental cellular processes, primarily centered on mitochondrial function.[2][4]

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which niclosamide exerts its antifungal effect is through the uncoupling of mitochondrial oxidative phosphorylation . This process is central to energy production in fungal cells.

Signaling Pathway of Niclosamide's Antifungal Action

Caption: Proposed mechanism of action for salicylanilides on fungal cells.

Niclosamide disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the activity of ATP synthase. This uncoupling leads to a halt in ATP production, depriving the fungal cell of its primary energy source. A specific molecular target implicated in this process is the NDU1 protein, a component of Complex I in the electron transport chain.

The disruption of the electron transport chain also leads to an increase in the production of reactive oxygen species (ROS) , which causes significant oxidative stress and damage to cellular components, ultimately culminating in fungal cell death.

Quantitative Data: Antifungal Activity of Niclosamide

The in vitro antifungal activity of niclosamide has been evaluated against various fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values from published studies.

| Fungal Species | Drug | Parameter | Value (µg/mL) | Value (µM) | Reference |

| Cryptococcus neoformans JEC21 | Niclosamide | MIC | <0.78 | <2.39 | |

| Cryptococcus neoformans JEC21 | Niclosamide | MFC | 1.56 | 4.78 | |

| Cryptococcus neoformans H99 | Niclosamide | MIC | 1.56 | 4.78 | |

| Cryptococcus neoformans H99 | Niclosamide | MFC | >100 | >306 | |

| Candida albicans SC5314 | Niclosamide | MIC | >100 | >306 | |

| Aspergillus fumigatus AF293 | Niclosamide | MIC | >100 | >306 | |

| Madurella mycetomatis | Niclosamide Derivative 2a | IC50 | - | 0.2-0.3 | |

| Madurella mycetomatis | Niclosamide Derivative 2b | IC50 | - | 0.2-0.3 |

Note: MFC stands for Minimum Fungicidal Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of salicylanilides.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or culture medium and the cell density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution Series: The test compound (e.g., niclosamide) is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Assessment of Mitochondrial Respiration

This assay measures the effect of the compound on the oxygen consumption rate of fungal cells.

-

Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.

-

Oxygen Consumption Measurement: A Clark-type oxygen electrode or a commercial respirometry system is used to measure oxygen consumption.

-

Assay Procedure: A suspension of fungal cells is placed in the measurement chamber. After a baseline reading is established, the test compound is added, and the change in oxygen consumption rate is monitored over time. A rapid decrease in oxygen consumption is indicative of mitochondrial respiratory chain inhibition.

Measurement of Intracellular ATP Levels

This assay quantifies the impact of the compound on cellular energy production.

-

Treatment: Fungal cells are incubated with various concentrations of the test compound for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular contents, including ATP.

-

ATP Quantification: A luciferase-based ATP assay kit is used to measure the amount of ATP present in the cell lysates. The luminescence generated is proportional to the ATP concentration. A significant drop in ATP levels in treated cells compared to controls indicates inhibition of ATP synthesis.

Detection of Reactive Oxygen Species (ROS)

This assay is used to measure the generation of intracellular ROS.

-

Cell Staining: Fungal cells are treated with the test compound and then incubated with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DHR123).

-

Fluorescence Measurement: The fluorescence intensity of the stained cells is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an elevated level of intracellular ROS.

Experimental Workflow for Antifungal Mechanism of Action Studies

References

The Antifungal Spectrum of Buclosamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide is a topical antimycotic agent belonging to the salicylamide class of compounds. While its clinical use has been established for the treatment of dermatomycoses, a detailed, publicly available characterization of its broad-spectrum antifungal activity remains limited. This technical guide synthesizes the available information on this compound and structurally related compounds, primarily niclosamide, to infer its potential antifungal spectrum and mechanism of action. Due to the scarcity of specific quantitative data for this compound, this document also outlines the standardized experimental protocols necessary for a comprehensive evaluation of its antifungal properties.

Introduction

Potential Antifungal Spectrum

Direct quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a comprehensive panel of fungal species are not extensively reported in peer-reviewed literature. However, based on the activity of the related compound niclosamide, it is plausible that this compound may exhibit activity against a range of fungi.

For illustrative purposes, the following table summarizes the antifungal activity of niclosamide against various fungal pathogens. It is critical to note that these values are for niclosamide and not this compound, and are presented here to suggest a potential area of investigation for this compound's antifungal spectrum.

| Fungal Species | Drug | MIC (µg/mL) | Reference |

| Cryptococcus neoformans JEC21 | Niclosamide | <0.78 | |

| Cryptococcus neoformans H99 | Niclosamide | 1.56 | |

| Candida albicans SC5314 | Niclosamide | >100 | |

| Aspergillus fumigatus AF293 | Niclosamide | >100 |

Putative Mechanism of Action

The primary mechanism of action for salicylanilides like niclosamide involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The weakly acidic salicyl hydroxyl group is thought to act as a protonophore, shuttling protons across the membrane and dissipating the gradient. This leads to a depletion of cellular ATP, ultimately causing fungal cell growth arrest and death.

It is hypothesized that this compound shares this fundamental mechanism of action. The structural similarities, particularly the salicylamide core, support this proposition.

Figure 1. Proposed mechanism of action of this compound as a mitochondrial uncoupler.

Recommended Experimental Protocols for Determining Antifungal Spectrum

To definitively establish the antifungal spectrum of this compound, standardized in vitro susceptibility testing is required. The following outlines a general methodology based on established protocols from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

4.1.1. Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates (standard and clinical strains)

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Negative control (medium only)

-

Growth control (medium with fungal inoculum)

4.1.2. Procedure:

-

Preparation of Fungal Inoculum:

-

Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain pure colonies.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension to a specific turbidity using a spectrophotometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Buclosamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Buclosamide, a topical antifungal agent. The document details the primary synthesis pathway, starting from its fundamental precursors, 4-chlorosalicylic acid and n-butylamine. It includes detailed experimental protocols for each synthetic step, a summary of quantitative data, and visual representations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound, chemically known as N-butyl-4-chloro-2-hydroxybenzamide, is a salicylamide derivative with established antifungal properties. Its synthesis is a multi-step process involving the preparation of key precursors followed by a final condensation reaction. This guide will elaborate on the synthetic route, providing the necessary technical details for its preparation in a laboratory setting.

Core Synthesis Pathway

The most common and direct pathway for the synthesis of this compound involves the amidation of 4-chlorosalicylic acid with n-butylamine. This reaction is a nucleophilic acyl substitution at the carboxylic acid group of 4-chlorosalicylic acid. To facilitate this reaction, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride.

The overall synthesis can be broken down into three main stages:

-

Synthesis of the precursor: 4-chlorosalicylic acid.

-

Synthesis of the precursor: n-butylamine.

-

Final condensation reaction to form this compound.

Experimental Protocols

Synthesis of 4-Chlorosalicylic Acid

The synthesis of 4-chlorosalicylic acid is typically achieved through the direct chlorination of salicylic acid.

Materials:

-

Salicylic acid

-

Chlorine gas

-

Chlorobenzene

-

Inert solvent (e.g., dichloromethane)

Experimental Procedure: A detailed experimental protocol for a similar reaction, the synthesis of N-Butyl-4-chlorobenzamide, involves treating the corresponding acid chloride with the amine.[1] For the synthesis of the precursor 4-chlorosalicylic acid, a common method is the direct chlorination of salicylic acid.

Reaction Conditions and Yield:

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Salicylic Acid, Chlorine Gas | General Knowledge |

| Solvent | Chlorobenzene | General Knowledge |

| Temperature | Not specified | |

| Reaction Time | Not specified |

| Yield | Not specified | |

Synthesis of n-Butylamine

A common industrial method for the synthesis of n-butylamine is the reaction of n-butanol with ammonia in the presence of a catalyst.

Materials:

-

n-Butanol

-

Ammonia

-

Alumina (Al₂O₃) catalyst

Experimental Procedure: The synthesis of n-butylamine can be achieved by passing a mixture of n-butanol and ammonia vapors over a heated alumina catalyst. The product is then condensed and purified by distillation.

Reaction Conditions and Yield:

| Parameter | Value | Reference |

|---|---|---|

| Reactants | n-Butanol, Ammonia | General Knowledge |

| Catalyst | Alumina (Al₂O₃) | General Knowledge |

| Temperature | High temperature (not specified) | |

| Pressure | Atmospheric or slightly elevated |

| Yield | Not specified | |

Synthesis of this compound (N-butyl-4-chloro-2-hydroxybenzamide)

The final step is the condensation of 4-chlorosalicylic acid with n-butylamine. To increase the reactivity of the carboxylic acid, it is often converted to its acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).

Materials:

-

4-Chlorosalicylic acid

-

Thionyl chloride (SOCl₂)

-

n-Butylamine

-

Anhydrous inert solvent (e.g., dichloromethane, chloroform)

-

Base (e.g., triethylamine, pyridine)

Experimental Workflow:

Experimental Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-chlorosalicylic acid is dissolved in an anhydrous inert solvent. Thionyl chloride is added dropwise to the solution. The mixture is then refluxed until the reaction is complete (evolution of HCl and SO₂ ceases). Excess thionyl chloride is removed by distillation.

-

Amidation: In a separate flask, n-butylamine and a base (to neutralize the HCl produced) are dissolved in an anhydrous inert solvent and cooled in an ice bath. The solution of 4-chlorosalicylic acid chloride is then added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]

Reaction Conditions and Yield: A similar synthesis of N-Butyl-4-chlorobenzamide from 2-Fluorobenzoyl chloride and cyclohexylamine in chloroform at reflux for 5 hours resulted in a 79% yield after crystallization.[1] Specific quantitative data for the synthesis of this compound is not readily available in the public domain, but the yield is expected to be comparable under optimized conditions.

| Parameter | Value | Reference |

| Reactants | 4-Chlorosalicylic acid chloride, n-Butylamine | General Knowledge |

| Solvent | Chloroform, Dichloromethane | [1] |

| Base | Triethylamine, Pyridine | General Knowledge |

| Temperature | 0 °C to reflux | [1] |

| Reaction Time | 1-5 hours | |

| Yield | ~79% (based on a similar reaction) |

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 4-Chlorosalicylic Acid | C₇H₅ClO₃ | 172.57 | 174-176 | Not specified |

| n-Butylamine | C₄H₁₁N | 73.14 | -49 | Not specified |

| This compound | C₁₁H₁₄ClNO₂ | 227.69 | 90-92 | ~79 (estimated) |

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The pathway involves the preparation of 4-chlorosalicylic acid and n-butylamine, followed by their condensation to form the final amide product. While specific quantitative data from industrial processes are proprietary, the provided protocols, based on analogous reactions, offer a solid foundation for the laboratory-scale synthesis of this antifungal agent. Further optimization of reaction conditions can be explored to enhance the yield and purity of the final product.

References

Chemical and physical properties of Buclosamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclosamide is a topical antimycotic agent belonging to the salicylamide class of compounds.[1] It is utilized in the treatment of dermatomycoses. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its proposed mechanism of action, and detailed experimental protocols for the determination of its key physicochemical characteristics.

Chemical and Physical Properties

This compound, with the IUPAC name N-butyl-4-chloro-2-hydroxybenzamide, is a halogenated salicylanilide.[2] Its chemical structure and fundamental properties have been well-characterized. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-butyl-4-chloro-2-hydroxybenzamide | [2] |

| Synonyms | Buclosamidum, N-Butyl-4-chlorosalicylamide, Jadit | [2] |

| Chemical Formula | C₁₁H₁₄ClNO₂ | [2] |

| Molecular Weight | 227.69 g/mol | |

| Appearance | White crystal powder | |

| Melting Point | 90 - 92 °C | |

| Boiling Point | 367 °C | |

| Solubility in water | 0.20 g/L (at 25 °C) | |

| pKa | 7.43 | |

| Density | 1.20 g/cm³ (at 20 °C) | |

| LogP (Partition Coefficient) | 3.88 | |

| Vapor Pressure | 6.9E-6 mmHg (at 25 °C) | |

| Flash Point | 175 °C |

Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated in current literature. However, based on its structural similarity to other salicylanilides, such as Niclosamide, a plausible mechanism can be proposed. Niclosamide is known to act as an uncoupler of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.

Furthermore, Niclosamide has been shown to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival, including the STAT3 and mTORC1 pathways. It is hypothesized that this compound may share a similar multi-faceted mechanism, targeting fungal mitochondria and interfering with essential signaling cascades.

Proposed Signaling Pathway Inhibition by this compound

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are provided below. These are generalized methods applicable to solid organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded. This range represents the melting point.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Methodology:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The pKa of this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Experimental Workflow Diagram

Caption: General workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource for understanding the core chemical and physical properties of this compound. While its exact antifungal mechanism requires further investigation, the proposed action through mitochondrial disruption and signaling pathway inhibition offers a strong basis for future research. The detailed experimental protocols serve as a practical guide for the characterization of this and similar compounds in a laboratory setting.

References

Buclosamide: A Technical Overview of its Discovery, Synthesis, and Historical Use as a Topical Antimycotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide), a salicylamide derivative, emerged in the mid-20th century as a topical antifungal agent for the treatment of dermatomycoses. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical clinical use of this compound. While detailed early preclinical and clinical data are not extensively available in contemporary literature, this document synthesizes the known information from historical clinical reports and the broader understanding of salicylamide pharmacology. We present a probable synthesis pathway, summarize the available clinical findings, and discuss the likely mechanism of action based on related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the history and properties of this early topical antifungal.

Discovery and Historical Context

This compound was introduced as a topical antimycotic agent in the latter half of the 20th century. Its development falls within an era of significant progress in the discovery of synthetic antimicrobial compounds. Salicylamide and its derivatives were a subject of interest for their therapeutic properties, including analgesic, antipyretic, and antimicrobial activities.

The earliest documented clinical use of this compound for dermatomycoses appears in the early 1970s. A notable clinical trial was conducted by Panja and Haldar in 1970 and published in the Indian Journal of Dermatology[1]. This study investigated the efficacy of "4-chloro-2-hydroxybenzoic acid-n-butylmide" (this compound) as a new topical antimycotic agent[1]. Another clinical study by Guha and colleagues in 1974 further documented its use in treating dermatomycoses under the trade name Jadit[1]. These early clinical investigations established its role in the topical treatment of fungal skin infections.

Synthesis of this compound

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from salicylic acid, or a one-step process from the commercially available 4-chloro-2-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothesized)

The following protocol is a generalized procedure for the synthesis of N-alkyl salicylamides and represents a likely method for the preparation of this compound.

Materials:

-

4-chloro-2-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

-

n-Butylamine

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Activation of the Carboxylic Acid: 4-chloro-2-hydroxybenzoic acid (1 equivalent) is suspended in an anhydrous solvent. An activating agent such as thionyl chloride or phosphorus trichloride (1.1-1.5 equivalents) is added, and the mixture is heated under reflux until the reaction is complete (monitored by TLC or disappearance of starting material). The excess activating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-2-hydroxybenzoyl chloride.

-

Amide Formation: The crude acyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of n-butylamine (1.1 equivalents) and a base (1.1 equivalents) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, water, and sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent system.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been extensively elucidated. However, as a member of the salicylamide class, its activity is likely multifactorial and shares similarities with related compounds like niclosamide.

The primary proposed mechanism for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. The weakly acidic phenolic hydroxyl group can act as a protonophore, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis, leading to a depletion of cellular energy and ultimately fungal cell death.

Other potential mechanisms that may contribute to the antifungal activity of salicylamides include:

-

Inhibition of key fungal enzymes: Salicylamides may interfere with various metabolic pathways essential for fungal growth.

-

Disruption of membrane integrity: Direct interaction with the fungal cell membrane could lead to increased permeability and leakage of cellular contents.

Preclinical and Clinical Data

Detailed preclinical data, such as a broad spectrum of Minimum Inhibitory Concentrations (MICs) against various fungal species from the time of its development, are not widely available in the current literature. The primary sources of efficacy data come from early clinical trials.

Clinical Efficacy in Dermatomycoses

The 1970 clinical trial by Panja and Haldar and the 1974 study by Guha et al. provide the main clinical evidence for the use of this compound in treating fungal skin infections. These studies reported on the use of this compound in a topical formulation for various dermatomycoses, including tinea infections and cutaneous candidiasis.

Due to the unavailability of the full-text articles, a detailed summary of the quantitative data from these trials cannot be presented. However, the publications indicate that this compound was considered an effective topical antimycotic agent at the time. The general experimental workflow for such a clinical trial would have involved the following steps:

References

In Vitro Antifungal Activity of Buclosamide: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific quantitative data, detailed experimental protocols, or mechanistic pathways for the in vitro antifungal activity of Buclosamide. However, due to its structural similarity to other salicylanilides, this guide will provide an in-depth overview of the antifungal properties of a closely related and well-studied compound, Niclosamide . The information presented herein, including data, protocols, and mechanisms, is based on published research on Niclosamide and serves as a scientific surrogate to inform potential research directions for this compound.

Introduction to Salicylanilides as Antifungal Agents

Salicylanilides are a class of compounds characterized by a core structure of a salicylic acid linked to an aniline via an amide bond. While primarily known for their anthelmintic properties, recent research has highlighted their potential as broad-spectrum antimicrobial agents.[1] this compound, a member of this class, is traditionally used as a topical antimycotic. Niclosamide, another prominent salicylanilide, has been more extensively studied for its antifungal effects, demonstrating activity against a range of fungal pathogens.[1][2][3] This guide will focus on the available data for Niclosamide to provide a framework for understanding the potential antifungal characteristics of this compound.

Quantitative Antifungal Activity of Niclosamide

The in vitro antifungal activity of Niclosamide has been evaluated against various fungal species, with its efficacy typically reported as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. A summary of reported MIC values for Niclosamide against several fungal pathogens is presented in Table 1.

| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Azole-sensitive & Azole-resistant | 2 - 8 | [2] |

| Aspergillus fumigatus | Resistant strains | 2 - 8 | |

| Trichophyton tonsurans | Not specified | < 1 µM | |

| Candida albicans | Not specified | No growth inhibition up to 100 µM | |

| Candida albicans | SC5314 and 5833 | 13 - 16 | |

| Candida albicans | S1 and 5457 | 25 - 34 | |

| Tribromsalan | Candida albicans | 20 µM |

Note: The data presented in this table is for Niclosamide and other related salicylanilides, as specific data for this compound was not available.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound like this compound would typically follow standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

This method involves challenging the fungal isolate with serial dilutions of the antifungal agent in a liquid medium.

Materials:

-

Fungal isolate

-

This compound (or other test compound)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (or other suitable broth)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: A suspension of the fungal isolate is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ colony-forming units [CFU]/mL).

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of the microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Controls: Positive (fungus only) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Potential Mechanism of Antifungal Action

Based on studies of Niclosamide, the primary mechanism of antifungal action for salicylanilides is believed to be the disruption of mitochondrial function.

Niclosamide acts as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. The uncoupling of electron transport from ATP production leads to a depletion of cellular ATP, ultimately causing fungal cell growth arrest and death.

In addition to mitochondrial uncoupling, other mechanisms may contribute to the antifungal effects of salicylanilides. These include the generation of reactive oxygen species (ROS) and the targeting of other mitochondrial proteins.

Conclusion and Future Directions

While this compound has been used as a topical antimycotic, there is a notable lack of detailed in vitro antifungal data in the public domain. The information available for the structurally similar compound, Niclosamide, suggests that salicylanilides possess significant antifungal properties, primarily through the disruption of mitochondrial energy production.

For researchers, scientists, and drug development professionals, this presents a clear opportunity. Future studies should aim to:

-

Determine the MIC values of this compound against a broad panel of clinically relevant fungi, including yeasts and molds.

-

Elucidate the specific mechanism(s) of action of this compound to confirm if it aligns with that of other salicylanilides.

-

Investigate the potential for synergistic effects when this compound is combined with existing antifungal agents.

Such research is crucial for validating the therapeutic potential of this compound and could pave the way for its development as a novel antifungal agent.

References

Buclosamide: A Technical Whitepaper on its Classification as a Salicylamide Antifungal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antimycotic agent belonging to the salicylamide class of compounds.[1][2][3] While specific quantitative antifungal data and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature, its classification as a salicylamide provides a strong basis for inferring its potential mechanism of action. This technical guide synthesizes the available information on this compound and leverages the well-documented antifungal properties of structurally related salicylanilides, such as niclosamide, to present a comprehensive overview of its likely fungicidal attributes. This paper will detail the chemical properties of this compound, propose a mechanism of action centered on mitochondrial disruption, provide standardized experimental protocols for its evaluation, and outline potential signaling pathways involved in its antifungal effect.

Introduction: The Salicylamide Antifungal Class

Salicylamides and their derivatives, salicylanilides, represent a class of compounds with a range of biological activities, including anthelmintic and antifungal properties.[4][5] this compound, chemically identified as N-butyl-4-chloro-2-hydroxybenzamide, is classified within this group and has been utilized as a topical agent for the treatment of dermatomycoses, fungal infections of the skin. The core structure of these compounds, featuring a salicyl moiety, is crucial for their biological activity. While many salicylanilides have been investigated for systemic applications, this compound's use has been confined to topical administration.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its formulation and delivery as a topical antifungal.

| Property | Value | Source |

| CAS Number | 575-74-6 | |

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Molecular Weight | 227.69 g/mol | |

| IUPAC Name | N-butyl-4-chloro-2-hydroxybenzamide | |

| Synonyms | N-butyl-4-chlorosalicylamide, Jadit | |

| Physical State | Crystals from chloroform | |

| Melting Point | 90-92°C |

Proposed Mechanism of Action: Insights from Salicylanilides

Direct experimental evidence detailing the specific antifungal mechanism of this compound is scarce. However, extensive research on the broader class of salicylanilides, particularly niclosamide, provides a robust framework for a proposed mechanism. The primary target of these compounds in fungi is the mitochondrion.

The proposed mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, a process known as uncoupling of oxidative phosphorylation. This leads to a cascade of detrimental effects within the fungal cell:

-

Inhibition of ATP Synthesis: By dissipating the proton motive force, salicylanilides prevent the synthesis of ATP, the primary energy currency of the cell.

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.

-

Collapse of Mitochondrial Membrane Potential: The uncoupling activity leads to a breakdown of the electrochemical gradient across the mitochondrial membrane.

This multi-faceted attack on mitochondrial function ultimately results in the inhibition of fungal growth and, in many cases, cell death.

Proposed Signaling Pathway for this compound's Antifungal Action

Caption: Proposed mechanism of this compound targeting the fungal mitochondrion.

Quantitative Antifungal Data: A Comparative Perspective

| Compound | Fungal Species | MIC Range | Reference |

| Niclosamide | Trichophyton tonsurans | < 1 µM | |

| Niclosamide | Sporothrix brasiliensis | 0.625–2.5 µM | |

| Niclosamide | Cryptococcus neoformans (JEC21) | < 0.78 µg/mL | |

| Rafoxanide | Aspergillus fumigatus | 2–8 µg/mL | |

| Rafoxanide | Candida albicans | 2–8 µg/mL | |

| Closantel | Duddingtonia flagrans | 0.04 µg/mL | |

| Closantel | Arthrobotrys oligospora | 0.31 µg/mL |

Experimental Protocols

To facilitate further research into the antifungal properties of this compound, the following standardized experimental protocols are provided. These methods are widely accepted for the evaluation of antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).

-

96-well microtiter plates.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for dermatophytes (e.g., 7 days at 28°C).

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: A simplified workflow for determining the MIC of this compound.

Fungicidal Activity Assessment: Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungal inoculum.

Materials:

-

Results from the broth microdilution assay.

-

Sterile agar plates (e.g., Sabouraud Dextrose Agar).

-

Sterile spreaders.

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.

-

Spread the aliquot onto a sterile agar plate.

-

Incubate the plates under the same conditions as the MIC assay.

-

The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Structure-Activity Relationships (SAR) of Salicylanilides

Studies on various salicylanilide derivatives have provided insights into the structural features that influence their antifungal activity. While a detailed SAR for this compound is not established, general principles from related compounds can be considered:

-

The Salicyl Moiety: The 2-hydroxy group is critical for the protonophoric activity that uncouples oxidative phosphorylation.

-

Halogenation: The presence and position of halogen atoms on the aromatic rings can significantly impact the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate fungal membranes and interact with its target.

-

Amide Linkage: The amide bond and the nature of the substituent on the nitrogen atom (in the case of this compound, a butyl group) influence the overall conformation and physicochemical properties of the molecule, which can affect its biological activity.

Conclusion and Future Directions

This compound is a topical antifungal agent classified as a salicylamide. Although direct experimental data on its antifungal profile and mechanism of action are limited, its chemical structure strongly suggests that it functions similarly to other salicylanilides by targeting fungal mitochondria and disrupting cellular energy metabolism. This whitepaper provides a comprehensive theoretical framework for understanding this compound's classification and proposed antifungal activity.

Future research should focus on generating empirical data for this compound, including:

-

Determination of MIC and MFC values against a broad range of clinically relevant fungi, particularly dermatophytes.

-

Elucidation of its precise mechanism of action through studies on fungal mitochondrial function.

-

Investigation of its effects on fungal signaling pathways.

-

Assessment of its potential for combination therapy with other antifungal agents.

Such studies are crucial for fully characterizing the antifungal potential of this compound and informing its optimal clinical use.

References

An In-Depth Technical Guide to the Molecular Structure of Buclosamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of Buclosamide. The information is curated for professionals engaged in chemical research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Molecular Identity and Structure

This compound, identified by the CAS Number 575-74-6, is a salicylamide derivative.[1] Its chemical nomenclature and structural identifiers are crucial for unambiguous identification in research and regulatory contexts. The fundamental molecular formula is C₁₁H₁₄ClNO₂.[2][3][4][5]

The IUPAC name for the compound is N-butyl-4-chloro-2-hydroxybenzamide. It is also known by several synonyms, including N-Butyl-4-chlorosalicylamide, Demycin, and Fungit. The molecular structure consists of a central 4-chlorosalicylamide core N-substituted with a butyl group. This structure is achiral.

| Identifier | Value | Reference |

| IUPAC Name | N-butyl-4-chloro-2-hydroxybenzamide | |

| CAS Number | 575-74-6 | |

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Canonical SMILES | CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |

| InChI Key | ZGJHIFYEQJEUKA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. This compound is a white crystalline powder with low solubility in water. A summary of its key quantitative properties is provided below.

| Property | Value | Unit | Reference |

| Molecular Weight | 227.69 | g/mol | |

| Monoisotopic Mass | 227.0713064 | Da | |

| Melting Point | 90 - 92 | °C | |

| Boiling Point | 367 | °C | |

| Water Solubility | 0.20 (at 25 °C) | g/L | |

| pKa | 7.43 | ||

| Density | 1.20 (at 20 °C) | g/cm³ | |

| LogP (Partition Coeff.) | 3.88 | ||

| XLogP3 (Predicted) | 3.3 | ||

| Topological Polar Surface Area | 49.3 | Ų | |

| Hydrogen Bond Donors | 2 | ||

| Hydrogen Bond Acceptors | 2 | ||

| Rotatable Bonds | 4 |

Spectrometric Data

Mass spectrometry provides essential data for molecular weight confirmation and structural elucidation. While specific experimental spectra for this compound are not widely published, predicted collision cross-section (CCS) values offer valuable information for analytical method development.

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 228.07858 | 148.8 | |

| [M+Na]⁺ | 250.06052 | 156.8 | |

| [M-H]⁻ | 226.06402 | 151.2 | |

| [M+NH₄]⁺ | 245.10512 | 167.3 | |

| [M+K]⁺ | 266.03446 | 152.4 |

Biological Activity and Putative Signaling Pathways

This compound is classified as a topical antimycotic (antifungal) agent used for the treatment of dermatomycoses. Its precise mechanism of action is not extensively detailed in the literature. However, valuable insights can be drawn from the well-studied, structurally related salicylamide, Niclosamide.

Niclosamide has been shown to be a multifunctional drug that modulates several critical cellular signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. It is also known to act by uncoupling oxidative phosphorylation in mitochondria. Researchers investigating this compound may consider these pathways as potential targets for its antifungal activity.

References

Pharmacological Profile of N-butyl-4-chlorosalicylamide: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known pharmacological properties of N-butyl-4-chlorosalicylamide (also known as N-butyl-4-chloro-2-hydroxybenzamide). Based on available literature, this compound exhibits potential as an anti-inflammatory and antimicrobial agent. This document synthesizes the current understanding of its mechanism of action, metabolic pathways, and provides a framework for future research by outlining relevant experimental protocols and potential signaling pathways. Due to the limited availability of specific quantitative data for N-butyl-4-chlorosalicylamide, this guide incorporates illustrative data and protocols from structurally related salicylamide derivatives to provide a predictive context for its biological activities.

Introduction

N-butyl-4-chlorosalicylamide is a derivative of salicylic acid, belonging to the class of salicylamides. The salicylamide scaffold is a recognized pharmacophore present in various bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects[1][2][3]. The structure of N-butyl-4-chlorosalicylamide, featuring a chlorine atom at the C4 position of the salicylic acid ring and an N-butyl substituent on the amide, suggests a potential for unique pharmacological activities. This guide aims to consolidate the existing knowledge on N-butyl-4-chlorosalicylamide and to provide a technical resource for researchers engaged in its further investigation and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 575-74-6 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |

| Molecular Weight | 227.69 g/mol | |

| SMILES | CCCCNC(=O)C1=C(C=C(C=C1)Cl)O |

Pharmacological Activities

Anti-inflammatory Activity

N-butyl-4-chlorosalicylamide has been reported to possess anti-inflammatory properties. The proposed mechanism for this activity is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). While specific quantitative data on the inhibition of prostaglandin synthesis by N-butyl-4-chlorosalicylamide is not available, studies on related salicylates provide a basis for this hypothesis. For instance, other salicylic acid derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for prostaglandin production.

Illustrative IC₅₀ values for COX inhibition by related salicylamide compounds are presented in the table below to provide a comparative context.

| Compound | Target | IC₅₀ (µM) | Cell Line/Assay |

| 4-tert-butylphenyl salicylate (4-TBPS) | iNOS Expression | Dose-dependent reduction | RAW 264.7 macrophages |

| 4-tert-butylphenyl salicylate (4-TBPS) | COX-2 Expression | Dose-dependent reduction | RAW 264.7 macrophages |

| Niclosamide | STAT3 Phosphorylation | - | Cancer cells |

Note: The data above is for structurally related compounds and should be considered illustrative.

Antimicrobial Activity

There is evidence to suggest that N-butyl-4-chlorosalicylamide has potential antimicrobial effects, particularly against Mycobacterium tuberculosis and Escherichia coli. The broad-spectrum antimicrobial activity is a known feature of some salicylamide derivatives, which can exert their effects through various mechanisms, including the disruption of cellular metabolism and integrity.

The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for related compounds against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L |

| 4-hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | 160 |

| trans 4-hydroxycinnamic acid | Gram-positive & Gram-negative bacteria | 100-170 |

Note: This data is for related compounds and serves as a predictive framework.

Pharmacokinetics

Metabolism

N-butyl-4-chlorosalicylamide is reported to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. CYP3A4 is a major enzyme involved in the metabolism of a wide range of xenobiotics, and its involvement has significant implications for potential drug-drug interactions. The metabolism likely involves hydroxylation of the butyl chain or other oxidative transformations.

Proposed Signaling Pathways and Mechanisms of Action

Based on the reported anti-inflammatory activity and the known mechanisms of related salicylamides, a potential signaling pathway for N-butyl-4-chlorosalicylamide is proposed to involve the inhibition of the NF-κB pathway. Inhibition of prostaglandin synthesis can occur through the downregulation of COX-2 expression, which is often mediated by NF-κB.

Caption: Hypothesized anti-inflammatory mechanism of N-butyl-4-chlorosalicylamide.

Experimental Protocols

Detailed experimental data for N-butyl-4-chlorosalicylamide is not extensively published. The following are representative protocols for assessing the key pharmacological activities attributed to this compound, based on standard methodologies used for similar molecules.

In Vitro Anti-inflammatory Assay: Inhibition of COX-2 Expression in Macrophages

This protocol is designed to assess the ability of N-butyl-4-chlorosalicylamide to inhibit the expression of cyclooxygenase-2 (COX-2) in a macrophage cell line stimulated with lipopolysaccharide (LPS).

Caption: Experimental workflow for assessing COX-2 inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of N-butyl-4-chlorosalicylamide against bacterial strains such as E. coli and M. tuberculosis.

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

N-butyl-4-chlorosalicylamide is a compound with potential therapeutic applications in the fields of inflammation and infectious diseases. The preliminary data suggests that its mechanism of action may involve the inhibition of prostaglandin synthesis and direct antimicrobial effects. However, a significant gap exists in the literature regarding its detailed pharmacological profile.

Future research should focus on:

-

Quantitative assessment of its inhibitory activity against COX-1 and COX-2 enzymes.

-

Determination of MIC values against a broader panel of pathogenic bacteria and fungi.

-

In vivo studies to evaluate its efficacy and safety in animal models of inflammation and infection.

-

Detailed metabolic profiling to identify major metabolites and further characterize its interaction with CYP enzymes.

-

Structure-activity relationship (SAR) studies of related N-alkyl-4-chlorosalicylamides to optimize its pharmacological properties.

This technical guide serves as a foundational document to stimulate and guide further research into the pharmacological profile of N-butyl-4-chlorosalicylamide, with the ultimate goal of unlocking its full therapeutic potential.

References

The Antifungal Effect of Buclosamide on Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclosamide, a salicylanilide derivative, has been historically used as a topical antimycotic agent for the treatment of dermatomycoses, including infections caused by dermatophytes. While specific contemporary data on its in vitro activity and mechanism of action against these fungi are limited in publicly available literature, this guide synthesizes the probable antifungal properties of this compound based on the established activity of structurally related salicylanilides. This document outlines a proposed mechanism of action centered on mitochondrial disruption, presents standardized experimental protocols for its evaluation against dermatophytes, and provides a framework for the quantitative assessment of its antifungal efficacy.

Introduction

Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are the primary causative agents of superficial fungal infections of the skin, hair, and nails, collectively known as dermatophytosis or tinea. The increasing incidence of antifungal resistance necessitates the exploration of both novel and existing compounds for their efficacy against these pathogens. This compound (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antifungal agent that has been used in the past for dermatomycoses[1]. This guide provides a technical overview of its potential effects on dermatophytes, drawing parallels with the known mechanisms of the broader salicylanilide class of compounds to which it belongs.

Proposed Mechanism of Action

While specific studies detailing the molecular mechanism of this compound against dermatophytes are scarce, the well-documented antifungal activity of other salicylanilides, such as niclosamide, provides a strong basis for a hypothesized mechanism of action[1][2][3]. It is proposed that this compound, like other salicylanilides, primarily targets fungal mitochondria, leading to a cascade of events that culminate in cell death.

The proposed signaling pathway involves the following key steps:

-

Mitochondrial Uncoupling: this compound is likely to act as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to a rapid depletion of cellular ATP.[1]

-

Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly inhibits the activity of ATP synthase, further exacerbating the cellular energy crisis.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain can lead to the accumulation of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species. This induces significant oxidative stress within the fungal cell.

-

Cellular Damage and Apoptosis: The combination of ATP depletion and overwhelming oxidative stress leads to widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering programmed cell death or apoptosis.

Data Presentation: In Vitro Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophyte Species

| Dermatophyte Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | ATCC 28188 | |||

| Trichophyton mentagrophytes | ATCC 9533 | |||

| Microsporum canis | ATCC 36299 | |||

| Epidermophyton floccosum | ATCC 52066 | |||

| Clinical Isolates | (various) |

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Dermatophyte Species

| Dermatophyte Species | Strain ID | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |

| Trichophyton rubrum | ATCC 28188 | |||

| Trichophyton mentagrophytes | ATCC 9533 | |||

| Microsporum canis | ATCC 36299 | |||

| Epidermophyton floccosum | ATCC 52066 | |||

| Clinical Isolates | (various) |

MFC₅₀ and MFC₉₀ represent the MFCs at which 50% and 90% of the isolates are killed, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against dermatophytes, based on established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Broth Microdilution Assay for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis, E. floccosum)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture dermatophytes on potato dextrose agar or Sabouraud dextrose agar at 28-30°C for 7-14 days to promote sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Adjust the conidial suspension to a concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and a hemocytometer.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

-

Include a drug-free control well (growth control) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 28-30°C for 4-7 days.

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the drug-free control.

-

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed as a continuation of the MIC test to determine if the drug is fungistatic or fungicidal.

Procedure:

-

Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Spot the aliquot onto a Sabouraud dextrose agar plate.

-

Incubate the plates at 28-30°C for 4-7 days.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (≥99.9% killing).

Conclusion

While historical clinical use suggests this compound is effective against dermatophytes, a modern, in-depth evaluation of its antifungal properties is warranted. Based on its chemical structure as a salicylanilide, the proposed mechanism of action involves the disruption of mitochondrial function, a pathway that is a validated target for antifungal agents. The experimental protocols outlined in this guide provide a standardized framework for researchers to quantitatively assess the in vitro efficacy of this compound against key dermatophyte species. Such studies would be invaluable for drug development professionals in considering the potential repositioning or further development of this compound as a viable treatment option for dermatophytosis in the current landscape of increasing antifungal resistance.

References

The Salicylamide Antifungal Class: A Technical Guide to a Renewed Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic agents. The salicylamide class of compounds, long utilized for other medicinal purposes, has emerged as a promising source of potent antifungal candidates. This technical guide provides an in-depth review of the salicylamide class of antifungals, with a focus on their mechanism of action, structure-activity relationships, and a summary of their in vitro efficacy. Detailed experimental protocols for antifungal susceptibility testing are provided to facilitate further research and development in this area. Visualizations of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this important class of potential antifungal therapeutics.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge.[1] The therapeutic arsenal to combat these infections is limited, and the rise of drug-resistant fungal strains further complicates clinical management.[1] This has spurred a critical need for the discovery and development of new antifungal agents with novel mechanisms of action.[2]

Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide scaffold, have a long history in medicine, with salicylamide itself being a non-prescription analgesic and antipyretic.[3] More recently, derivatives such as niclosamide, an anthelmintic drug, have been repurposed and investigated for a variety of other therapeutic indications, including as potent antifungal agents.[2] This guide delves into the technical aspects of the salicylamide class, providing researchers and drug developers with a comprehensive resource to advance the study of these promising compounds.

Mechanism of Action: Targeting the Fungal Powerhouse

The primary antifungal mechanism of the salicylamide class, particularly well-studied for niclosamide, involves the disruption of mitochondrial function. Salicylamides act as protonophores, uncoupling oxidative phosphorylation in fungal mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a cascade of detrimental effects.

The key events in the mitochondrial mechanism of action include:

-

Inhibition of Oxidative Phosphorylation and ATP Synthesis: By dissipating the proton motive force, salicylamides prevent the synthesis of ATP, the primary energy currency of the cell.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the increased production of toxic ROS, causing oxidative stress and damage to cellular components.

-

Induction of Cell Death: The combination of energy depletion and oxidative damage ultimately triggers fungal cell growth arrest and death.

Beyond this primary mechanism, some salicylamides may have additional cellular targets. For instance, niclosamide has been shown to inhibit the mitochondrial protein NDU1 and interfere with the mitochondrial protein import complex.

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of salicylamides on fungal mitochondria.

Caption: Mitochondrial uncoupling by salicylamides.

While the primary antifungal action of salicylamides is directed at the fungal cell, it is noteworthy that some of these compounds can modulate host immune signaling pathways, such as Wnt, Notch, and STAT3. This is an area of active research and may contribute to the overall in vivo efficacy of these compounds but is likely an indirect effect on the fungal pathogen.

Quantitative Data on Antifungal Activity

The in vitro antifungal activity of salicylamide derivatives has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key compounds from this class. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of Niclosamide and its Analogs

| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Niclosamide | Candida albicans | 1.56 - >100 | |

| Cryptococcus neoformans | <0.78 - 1.56 | ||

| Sporothrix brasiliensis | 0.20 - 3.25 | ||

| Sporothrix schenckii | >6.5 | ||

| Sporothrix globosa | >6.5 | ||

| MMV665807 | Madurella mycetomatis | 0.9 (IC50) | |

| Sulfanyl-substituted Niclosamide Derivatives | Madurella mycetomatis | 0.9 - 6.6 (IC50) |

Table 2: Antifungal Activity of Other Salicylanilide Derivatives

| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Oxyclozanide | Candida albicans | - | |

| Aspergillus fumigatus | - | ||

| Rafoxanide | Candida albicans | 2 - 128 | |

| Aspergillus fumigatus | 2 - 128 | ||

| Salicylanilide Acetates | Trichophyton mentagrophytes | 0.49 - 31.25 | |

| Aspergillus fumigatus | 0.98 - 31.25 | ||

| Absidia corymbifera | 0.98 - 31.25 | ||

| Candida krusei | 1.95 - 31.25 | ||

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various molds | ≥ 0.49 µmol/L | |

| Various yeasts | ≥ 1.95 µmol/L |

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the in vitro activity of salicylamide derivatives is crucial for their development as antifungal agents. The following is a detailed protocol for antifungal susceptibility testing using the broth microdilution method, adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

This method involves exposing a standardized inoculum of a fungal isolate to serial dilutions of the salicylamide compound in a liquid medium. The MIC is determined after a specified incubation period by observing the lowest concentration of the compound that inhibits visible fungal growth.

Materials

-

Salicylamide derivative (powder form)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Hemocytometer or automated cell counter

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Incubator (35°C)

-

Micropipettes and sterile tips

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of salicylamide compounds.